molecular formula C26H33F3O6 B125161 15-Keto Travoprost CAS No. 404830-45-1

15-Keto Travoprost

Katalognummer B125161
CAS-Nummer: 404830-45-1
Molekulargewicht: 498.5 g/mol
InChI-Schlüssel: KSDDYCRRTVADFZ-OHDKTVHDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

15-Keto Travoprost is an impurity of the selective FP prostaglandin receptor agonist Travoprost . It has been found to be a selective FP prostaglandin receptor agonist and could be used against glaucoma . It also shows a stimulatory effect on the growth and thickening of the eyelashes .


Synthesis Analysis

The synthesis of Travoprost, from which 15-Keto Travoprost is a metabolite, involves a process where the compound of formula (II) is stereoselectively reduced. The lactone group of the resulting compound of formula (III) is reduced, the p-phenyl-benzoyl protecting group of the thus obtained compound of formula (IV) is removed, and the resulting triol of formula (V) is transformed by Wittig reaction into the acid of formula (VI), which is then esterified .


Molecular Structure Analysis

The molecular formula of 15-Keto Travoprost is C26H33F3O6 . The average mass is 498.532 Da and the monoisotopic mass is 498.222931 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Travoprost include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones. Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .


Physical And Chemical Properties Analysis

15-Keto Travoprost is a clear yellow to thick brown oil . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Intraocular Pressure Management

15-Keto travoprost, a metabolite of travoprost, has shown effectiveness in reducing intraocular pressure (IOP) in patients with normal tension glaucoma (NTG). A study demonstrated a significant reduction in IOP in eyes treated with 15-keto fluprostenol, with no major side effects other than mild hyperemia in one instance. This suggests its potential as a candidate for once-a-day treatment for NTG patients (Caruso et al., 2019).

Ocular Surface Health

Research indicates that switching to SofZia-preserved travoprost can improve superficial punctate keratopathy (SPK) observed in patients using benzalkonium chloride (BAC)-preserved latanoprost. The study showed a significant decrease in SPK scores with travoprost, suggesting a beneficial effect on ocular surface health likely due to reduced exposure to BAC (Yamazaki et al., 2010).

Improved Delivery Systems

Travoprost nanoemulsion has been explored as a novel carrier to enhance the bioavailability of travoprost due to its water insolubility and oily nature. The nanoemulsion exhibited controlled release and stability under accelerated conditions, showing promise as an ocular delivery system for glaucoma treatment (Ismail et al., 2020).

Ocular Surface Toxicity

A study evaluating the ocular surface toxicity of travoprost preserved with sofZia versus benzalkonium-preserved travoprost or latanoprost revealed that travoprost with sofZia produced significantly fewer corneal changes and less conjunctival inflammation. This finding suggests a greater safety profile for the ocular surface of patients receiving chronic glaucoma treatment with non-BAK-preserved medications like travoprost with sofZia (Liang et al., 2012).

Safety And Hazards

Travoprost can cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The travoprost metabolite 15-Keto Fluprostenol was effective in decreasing intraocular pressure (IOP) and maintained IOP reduction along 5 days of treatment. It can be developed as a good candidate for once-a-day NTG patients’ treatment .

Eigenschaften

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,21-24,31-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDDYCRRTVADFZ-OHDKTVHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Keto Travoprost

CAS RN

404830-45-1
Record name 15-Keto travoprost
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404830451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z,13E)-(9S,11R)-9,11-Dihydroxy-(+)-15-oxo-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 15-KETO TRAVOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U2P9U9Z66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-Keto Travoprost
Reactant of Route 2
15-Keto Travoprost
Reactant of Route 3
15-Keto Travoprost
Reactant of Route 4
Reactant of Route 4
15-Keto Travoprost
Reactant of Route 5
Reactant of Route 5
15-Keto Travoprost
Reactant of Route 6
15-Keto Travoprost

Citations

For This Compound
2
Citations
K Asendrych-Wicik, J Zarczuk, K Walaszek… - European Journal of …, 2023 - Elsevier
The ocular delivery route presents a number of challenges in terms of drug administration and bioavailability. The low bioavailability following topical ophthalmic administration shows …
Number of citations: 2 www.sciencedirect.com
王欣然, 尹伟成, 王海燕, 路勇 - Journal of Instrumental Analysis, 2023 - new.fxcsxb.com
… prostaglandin F2α compounds,ie bimatoprost,travoprost,tafluprost,tafluprost ethyl amide,latanoprost,bimatoprost acid methyl ester,cloprostenol isopropyl ester,15-keto travoprost…
Number of citations: 2 new.fxcsxb.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.